REACTION_CXSMILES
|
[C:1]([CH2:3][P:4](=[O:11])([O:8][CH2:9][CH3:10])[O:5][CH2:6][CH3:7])#[N:2]>C(O)C.Cl.[Pd]>[NH2:2][CH2:1][CH2:3][P:4](=[O:11])([O:5][CH2:6][CH3:7])[O:8][CH2:9][CH3:10]
|
Name
|
|
Quantity
|
17.7 g
|
Type
|
reactant
|
Smiles
|
C(#N)CP(OCC)(OCC)=O
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Type
|
CUSTOM
|
Details
|
is stirred in a pressure vessel at 60 psi
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
When the calculated amount of H2 had been absorbed (about 26 hours)
|
Duration
|
26 h
|
Type
|
FILTRATION
|
Details
|
the catalyst is filtered off over Celite
|
Type
|
WASH
|
Details
|
washed with ethanol
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness under vacuum
|
Type
|
EXTRACTION
|
Details
|
The residue is extracted with absolute ethanol (2×50 ml)
|
Type
|
EXTRACTION
|
Details
|
the clear extract
|
Type
|
DISTILLATION
|
Details
|
is distilled at about 110° C.
|
Type
|
CUSTOM
|
Details
|
0.18 mbar to give a colorless liquid (11.4 g; yield 63%)
|
Name
|
|
Type
|
|
Smiles
|
NCCP(OCC)(OCC)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 63% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |